N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE
Description
N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE is a synthetic small molecule featuring:
- A benzothiazole core substituted with methoxy groups at positions 4 and 5.
- A 1,2-oxazole ring with a methyl group at position 2.
- A morpholine-ethyl side chain linked via an amide bond.
- A hydrochloride salt formulation, likely enhancing aqueous solubility and stability.
The methoxy groups may confer electron-donating effects, influencing binding affinity, while the morpholine moiety improves solubility .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S.ClH/c1-13-12-16(29-22-13)19(25)24(7-6-23-8-10-28-11-9-23)20-21-17-14(26-2)4-5-15(27-3)18(17)30-20;/h4-5,12H,6-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSUHVIQBWZSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the benzothiazole and isoxazole intermediates. The benzothiazole intermediate can be synthesized through a condensation reaction involving 4,7-dimethoxybenzothiazole and appropriate amines. The isoxazole ring is often formed via a cyclization reaction involving nitrile oxides and alkenes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization have been explored to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The benzothiazole and isoxazole rings play crucial roles in binding to these targets and exerting their effects .
Comparison with Similar Compounds
Core Structural Variations
The target compound’s benzothiazole-oxazole hybrid core distinguishes it from analogs in the evidence. For example:
Substituent Effects
Spectral Characterization
- Target Compound : Expected NMR signals include aromatic protons from benzothiazole (δ 6.5–8.0 ppm), oxazole methyl (δ 2.5–3.0 ppm), and morpholine protons (δ 3.5–4.0 ppm).
- 4g : Aromatic protons appear at δ 7.45–8.10 ppm, while thiazolidinone carbonyl IR stretches occur at ~1700 cm⁻¹.
- 3q/3r : Benzimidazole protons resonate at δ 6.54–8.21 ppm, with sulfoxide S=O IR bands near 1050 cm⁻¹.
Pharmacological and Physicochemical Implications
- Solubility : The target’s hydrochloride salt and morpholine group likely confer superior aqueous solubility compared to neutral analogs like 4g or halogenated derivatives .
- Bioavailability: The oxazole ring may reduce metabolic degradation compared to thiazolidinone or sulfoxide cores in analogs .
- Target Selectivity : The 4,7-dimethoxy pattern could enhance selectivity for enzymes with hydrophobic pockets (e.g., kinases) versus the chloro/fluoro-substituted analogs targeting oxidative stress pathways .
Biological Activity
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzothiazole moiety, morpholine group, and an oxazole ring. Its molecular formula is , with a molecular weight of approximately 295.40 g/mol. The compound is soluble in organic solvents and has been studied for its pharmacological properties.
Anti-inflammatory Activity
One of the primary areas of research regarding this compound is its anti-inflammatory potential. Studies have shown that derivatives of benzothiazole exhibit significant anti-inflammatory effects by modulating various signaling pathways.
- Mechanism of Action : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated macrophages. This inhibition is often linked to the suppression of the NF-κB pathway, which plays a crucial role in inflammatory responses .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are relevant in various biological processes:
- Acetylcholinesterase Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's .
Case Studies and Research Findings
A comprehensive review of studies highlights several findings related to the biological activity of this compound:
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including:
- Isoxazole ring formation : Cyclization of precursors under controlled temperature and solvent conditions (e.g., ethanol or acetonitrile) .
- Benzothiazole coupling : Use of reagents like thionyl chloride to introduce the benzothiazole moiety, followed by amine coupling .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Optimization : Design of Experiments (DoE) principles, such as varying solvent polarity, temperature gradients (e.g., 60–100°C), and stoichiometric ratios, can enhance yields. Flow chemistry systems may improve reproducibility for scale-up .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX software (e.g., SHELXL) for resolving crystal structures, particularly to confirm stereoelectronic effects of methoxy and morpholine groups .
Q. What preliminary biological screening assays are suitable for this compound?
- Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based or colorimetric readouts (e.g., ATPase activity) .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacterial strains (e.g., MIC values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s structure-activity relationships (SAR)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., ATP-binding pockets in kinases). Focus on hydrogen bonding with the morpholine group and hydrophobic interactions with the benzothiazole core .
- Quantum Mechanical Calculations : DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD Simulations : GROMACS for analyzing conformational stability in aqueous or lipid bilayer environments .
Q. How should researchers address contradictions in biological activity data across studies?
- Comparative Assays : Replicate experiments under standardized conditions (e.g., pH, serum concentration) to isolate variables .
- Structural Analogues : Synthesize derivatives (e.g., replacing methoxy with fluorine) to test hypotheses about substituent effects .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., benzothiazole-morpholine hybrids) to identify trends .
Q. What strategies are effective for improving the compound’s metabolic stability?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- CYP450 Inhibition Assays : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of the methyl group on the oxazole ring) .
- Isotope Labeling : -tagged analogs for tracking metabolic pathways via LC-MS .
Q. How can advanced spectroscopic techniques resolve ambiguities in reaction mechanisms?
- In Situ IR Spectroscopy : Monitor intermediate formation during synthesis (e.g., acyl chloride intermediates) .
- EPR Spectroscopy : Detect radical species in oxidative coupling steps .
- 2D NMR (COSY, NOESY) : Assign complex proton environments in multi-ring systems .
Data Contradiction and Validation
Q. What steps validate crystallographic data when SHELX refinements show discrepancies?
- Twinned Data Analysis : Use TWINLAW in SHELXL to identify and model twinning .
- R-Factor Comparison : Cross-validate with independent datasets (e.g., Cambridge Structural Database entries) .
- Hirshfeld Surface Analysis : Evaluate intermolecular interactions (e.g., hydrogen bonds) to confirm packing motifs .
Q. How to reconcile conflicting SAR data between in vitro and in vivo models?
- Pharmacokinetic Profiling : Measure plasma protein binding and tissue distribution to explain efficacy gaps .
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
